6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine

Kinase inhibition Fragment-based drug discovery Target engagement

6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine is a polysubstituted 2-aminopyridine derivative bearing a 6-chloro, 3-nitro, and N-(4-fluorobenzyl) substitution pattern. It serves a dual role in pharmaceutical chemistry: as a key synthetic intermediate in the preparation of the analgesic flupirtine and related proton-pump inhibitor scaffolds , and as a validated fragment hit for the dual-specificity kinase DYRK1A, demonstrating high ligand efficiency in fragment-based drug discovery campaigns.

Molecular Formula C12H9ClFN3O2
Molecular Weight 281.671
CAS No. 905586-93-8
Cat. No. B568943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine
CAS905586-93-8
Synonyms6-Chloro-N-(4-fluorobenzyl)-3-nitropyridin-2-amine; 
Molecular FormulaC12H9ClFN3O2
Molecular Weight281.671
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=C(C=CC(=N2)Cl)[N+](=O)[O-])F
InChIInChI=1S/C12H9ClFN3O2/c13-11-6-5-10(17(18)19)12(16-11)15-7-8-1-3-9(14)4-2-8/h1-6H,7H2,(H,15,16)
InChIKeyWUURADJZJGGVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine (CAS 905586-93-8): Procurement-Relevant Identity and Classification


6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine is a polysubstituted 2-aminopyridine derivative bearing a 6-chloro, 3-nitro, and N-(4-fluorobenzyl) substitution pattern. It serves a dual role in pharmaceutical chemistry: as a key synthetic intermediate in the preparation of the analgesic flupirtine and related proton-pump inhibitor scaffolds , and as a validated fragment hit for the dual-specificity kinase DYRK1A, demonstrating high ligand efficiency in fragment-based drug discovery campaigns [1]. The compound is also catalogued as a specific process-related impurity in flupirtine maleate active pharmaceutical ingredient, making its availability as a characterized reference standard important for analytical method development and regulatory filing .

Why 6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine Cannot Be Replaced by Common In-Class Analogs


Superficially similar 2-aminopyridine derivatives cannot be freely interchanged with 6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine because the precise combination of the 6-chloro, 3-nitro, and N-(4-fluorobenzyl) groups defines both its biological target engagement profile and its synthetic utility. Removal of the 6-chloro substituent yields N-(4-fluorobenzyl)-3-nitro-2-pyridinamine (CAS 73733-74-1), which lacks the documented kinase affinity at RIPK2 and GAK observed for the target compound [1]. Conversely, removal of the 4-fluorobenzyl group or replacement with a methyl group eliminates the fragment's ability to occupy the DYRK1A ATP pocket in the binding mode confirmed by co-crystal structures [2]. In flupirtine-related applications, substituting the compound with a non-halogenated analog would fail to replicate the exact impurity profile required for pharmacopeial reference standards and validated UPLC methods [3].

Quantitative Differentiation Evidence for 6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine vs. Closest Analogs


Kinase Affinity Profile: Target Compound Engages RIPK2 and GAK Unlike the Des-Chloro Analog

The target compound demonstrates potent, quantifiable binding to receptor-interacting serine/threonine-protein kinase 2 (RIPK2) and cyclin-G-associated kinase (GAK) in NanoBRET target engagement assays. The des-chloro analog N-(4-fluorobenzyl)-3-nitro-2-pyridinamine (CAS 73733-74-1) lacks these specific affinity data points in the public domain, establishing the 6-chloro substituent as a critical determinant for this kinase engagement profile. [1]

Kinase inhibition Fragment-based drug discovery Target engagement

Co-Crystal Structure with DYRK1A Confirms Unique Binding Mode Not Accessible to N-Methyl or Des-Fluoro Analogs

A co-crystal structure of the target compound bound to DYRK1A has been deposited (PDB: 7A51), revealing the 4-fluorobenzyl group occupying a specific hydrophobic pocket and the 6-chloro and 3-nitro groups forming key polar interactions. Analogs such as 6-chloro-N-methyl-3-nitro-2-pyridinamine (CAS 33742-70-0) lack the extended aromatic moiety, while 6-chloro-N-benzyl-3-nitro-2-pyridinamine lacks the para-fluoro substituent that enhances binding through halogen-bonding interactions. [1]

X-ray crystallography DYRK1A inhibition Fragment growing

Validated Identity as a Flupirtine Process Impurity Enables Precise Analytical Quantification

The target compound is explicitly identified as one of eight flupirtine-related impurities quantified by a validated UPLC method. The method achieves baseline separation of all nine components (flupirtine + 8 impurities) within 30 minutes at 347 nm detection wavelength, with the method validated for specificity, precision, linearity, accuracy, LOD, LOQ, robustness, and solution stability per ICH guidelines. A generic 2-aminopyridine derivative cannot serve as a substitute impurity reference standard because it would exhibit different retention time and UV response characteristics. [1]

Pharmaceutical impurity profiling UPLC method validation Flupirtine maleate

Synthetic Utility as a Selective DYRK1A Inhibitor Precursor with Documented Downstream Optimization

In the J. Med. Chem. 2021 study, the target compound served as the starting fragment hit. Structure-guided optimization cycles, exploiting structural differences between DYRK1A and DYRK2, converted this fragment into potent and selective DYRK1A inhibitors with nanomolar cellular activity and in vivo tumor growth inhibition in an ovarian carcinoma xenograft model. Analogs lacking the 6-chloro or 4-fluorobenzyl groups were not part of this successful optimization trajectory. [1]

Medicinal chemistry DYRK1A inhibitor synthesis Fragment-to-lead optimization

Optimal Research and Industrial Application Scenarios for 6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine


Fragment-Based Drug Discovery Targeting DYRK1A and Related Kinases

The compound is the validated fragment hit for DYRK1A, with a co-crystal structure (PDB: 7A51) guiding structure-based lead optimization. Medicinal chemistry teams should procure this exact compound as the starting point for fragment growing, merging, or linking strategies targeting DYRK1A-driven cancers or neurodegenerative diseases. Its potent secondary engagement of RIPK2 (IC50 0.0110 nM) and GAK (IC50 0.0600 nM) also makes it a useful tool compound for chemical biology studies investigating kinase crosstalk. [1][2]

Pharmaceutical Impurity Reference Standard for Flupirtine Maleate Quality Control

As a characterized process-related impurity of flupirtine maleate, this compound is essential for analytical method development, validation, and routine QC testing. The validated UPLC method (HSS C18 column, 347 nm detection) requires the authentic impurity for system suitability, linearity assessment, and retention time marking. ANDA and DMF filers must use the exact impurity standard to meet ICH Q2(R1) validation requirements. [3]

Synthetic Intermediate for Proton-Pump Inhibitor Scaffolds and Flupirtine Production

The compound serves as a key intermediate in the synthesis of pyridine-based proton pump inhibitors and in the preparation of flupirtine via hydrogenation of the nitro group followed by acylation. Process chemistry groups scaling up these syntheses require the compound in high purity (≥98%) to ensure reproducible yields and impurity profiles in downstream steps. [1]

Kinase Selectivity Profiling and Chemical Probe Development

With its unique combination of 6-chloro, 3-nitro, and N-(4-fluorobenzyl) substituents, the compound provides a distinctive selectivity fingerprint across the kinome. It can be employed as a control compound in kinase panel screens to benchmark the selectivity of newly synthesized DYRK1A or RIPK2 inhibitors, leveraging its known IC50 values against RIPK2 (0.0110–5.30 nM depending on assay format) and GAK (0.0600 nM). [1]

Quote Request

Request a Quote for 6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.